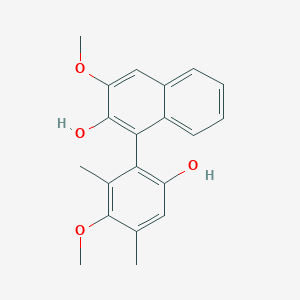

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL

Description

Properties

Molecular Formula |

C20H20O4 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol |

InChI |

InChI=1S/C20H20O4/c1-11-9-15(21)17(12(2)20(11)24-4)18-14-8-6-5-7-13(14)10-16(23-3)19(18)22/h5-10,21-22H,1-4H3 |

InChI Key |

LREXVLOZWMABPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenol and 2-naphthol.

Methoxylation: The phenolic hydroxyl groups are methoxylated using methyl iodide in the presence of a base like potassium carbonate.

Coupling Reaction: The methoxylated intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired naphthalen-2-OL structure.

Hydroxylation: The final step involves the selective hydroxylation of the naphthalen-2-OL ring using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and diols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenolic and Methoxy-Substituted Analogues

Compounds with phenolic and methoxy groups on aromatic systems are common in natural products and pharmaceuticals. Key analogues include:

Structural Insights :

- The target compound’s dual methoxy groups and phenolic hydroxyl distinguish it from simpler analogues like 6-methoxy-2-naphthol, which lacks the substituted phenyl ring.

Naphthalene Derivatives with Functionalized Side Chains

Naphthalene cores modified with aryl or heteroaryl groups exhibit diverse bioactivities:

Functional Comparison :

- The target compound’s lack of sulfonamido or fluorinated groups limits its electrophilicity compared to derivatives like the methylsulfonamido analogue .

Biological Activity

1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL, also known as a derivative of naphthalene, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antioxidant and anti-inflammatory effects, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL can be represented as follows:

This compound features multiple functional groups that contribute to its biological activity, including hydroxyl (-OH) and methoxy (-OCH₃) groups.

Antioxidant Activity

Research indicates that 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL | 25 | |

| Trolox | 33 | |

| BHBA | 160 |

The IC50 value represents the concentration required to inhibit 50% of the free radicals. The lower the IC50 value, the more potent the antioxidant effect.

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit lipoxygenase (LOX) activity, an enzyme involved in the inflammatory response.

Case Study: Inhibition of LOX

A study reported that derivatives similar to 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL showed a significant reduction in edema in animal models when tested against inflammatory stimuli.

Table 2: Inhibition of LOX Activity

| Compound | % Inhibition at 50 µM | Reference |

|---|---|---|

| 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-OL | 70 | |

| Naproxen | 50 |

The biological activity of this compound is attributed to its ability to scavenge free radicals and inhibit pro-inflammatory pathways. The presence of multiple hydroxyl groups enhances its electron-donating capacity, making it an effective radical scavenger.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthesis Strategy : The compound can be synthesized via multi-step condensation and functionalization reactions. For example, coupling naphthalen-2-ol derivatives (e.g., 6-methoxynaphthalen-2-ol) with substituted phenyl precursors under acidic or basic catalysis, as described for analogous structures in synthetic protocols .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of naphthol to phenyl precursor) to drive completion. Use anhydrous solvents (e.g., ethanol or DMF) and reflux conditions (12–24 hours) to enhance yield .

Q. How can the compound’s purity be validated, and what purification techniques are most effective?

Methodological Answer:

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the target compound.

- Validation : Confirm purity via HPLC (≥95% peak area) and melting point analysis (compare with literature values). Mass spectrometry (MS) and / NMR should match expected molecular ion peaks and spectral fingerprints .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- Primary Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL-2018), ensuring R-factor < 5% .

- Spectroscopy : Assign functional groups via FT-IR (e.g., O–H stretch at 3200–3500 cm, methoxy C–O at 1250 cm) and aromatic protons via NMR (δ 6.5–8.0 ppm for naphthalene protons) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Classified as harmful if inhaled (H332) or ingested (H302). Use fume hoods, nitrile gloves, and P95 respirators during handling. Avoid aqueous discharge due to chronic aquatic toxicity (H413) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict redox behavior. Solvent effects (e.g., ethanol) can be modeled using the C-PCM approach .

- Reactivity Insights : Electron-rich methoxy and hydroxyl groups act as nucleophilic sites. Simulate electrophilic aromatic substitution patterns to guide derivatization strategies .

Q. How do pH and temperature affect the compound’s stability in solution?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., demethylation or oxidation byproducts).

- pH Dependence : Under acidic conditions (pH < 3), protonation of hydroxyl groups may reduce solubility; alkaline conditions (pH > 10) risk deprotonation and radical formation .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

Q. What strategies are effective for studying biological interactions (e.g., protein binding)?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Validate via SPR (surface plasmon resonance) to measure binding affinity (K).

- In Vitro Assays : Test inhibition of enzymatic activity (e.g., IC) using fluorogenic substrates. Include positive controls (e.g., ketoconazole for CYP3A4) .

Q. What environmental impact assessments are required for lab-scale use?

Methodological Answer:

- Ecotoxicology : Perform algal growth inhibition tests (OECD 201) to assess EC. Due to H413 classification, implement waste neutralization (e.g., activated carbon filtration) before disposal .

Data Contradiction Analysis

Example : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.